molecular formula C24H30N2O3 B2444827 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide CAS No. 941906-01-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

Cat. No. B2444827
M. Wt: 394.515
InChI Key: JNGUZLBPMIDYBO-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a chemical compound1. It is a derivative of the endogenous neuropeptide, cyclophilin D2.



Synthesis Analysis

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is not explicitly mentioned in the search results. However, it is likely synthesized using techniques common to organic chemistry and the synthesis of similar compounds34.



Molecular Structure Analysis

The molecular structure of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is not explicitly provided in the search results. However, based on its name, it likely contains a tetrahydroquinoline core with various substituents567.



Chemical Reactions Analysis

The specific chemical reactions involving N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide are not detailed in the search results. However, as a quinoline derivative, it may participate in reactions typical of this class of compounds756.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide are not explicitly provided in the search results. However, its molecular weight can be inferred from its molecular formula568.


Scientific Research Applications

Catalyst in Synthesis

The compound serves as a key intermediate in Rh(III)-catalyzed oxidative olefination, highlighting its role in directed C-H bond activation. This process is notable for its efficiency, selectivity, and high yield, showcasing the compound's versatility in synthetic organic chemistry (Rakshit et al., 2011).

Cellular Proliferation Marker

In the context of oncology, it has been employed as a marker for cellular proliferation in tumors. This application is particularly relevant in PET imaging, where it enables the assessment of tumor growth dynamics, offering a promising approach for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Synthetic Route Development

The compound has been the focus of studies aimed at developing practical and scalable synthetic routes. Such research emphasizes its potential utility in medicinal chemistry, where efficient synthesis methods are crucial for the large-scale production of pharmacologically active molecules (Yoshida et al., 2014).

Mechanistic Studies in Organic Reactions

Research has explored the thermal fragmentation and rearrangement of related N-arylbenzamides, contributing to our understanding of reaction mechanisms under thermal conditions. These studies provide valuable insights into the stability and reactivity of such compounds, which can inform their use in various chemical transformations (Gaber et al., 2008).

Safety And Hazards

The safety and hazards associated with N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide are not detailed in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound6910.


Future Directions

The future directions for research involving N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide are not explicitly mentioned in the search results. However, given its potential therapeutic properties, it may be of interest in the fields of medicine, biology, and chemistry1064.


properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-16(2)13-14-26-22-11-8-20(15-19(22)7-12-23(26)27)25-24(28)18-5-9-21(10-6-18)29-17(3)4/h5-6,8-11,15-17H,7,12-14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGUZLBPMIDYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

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